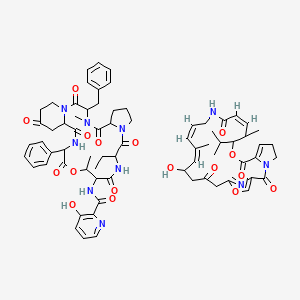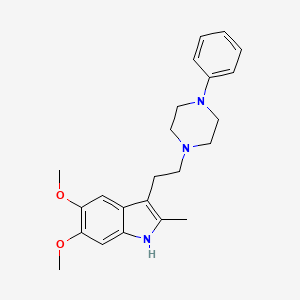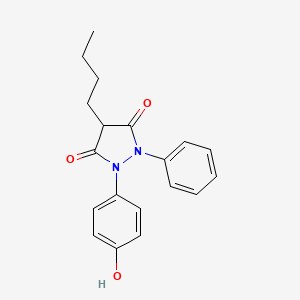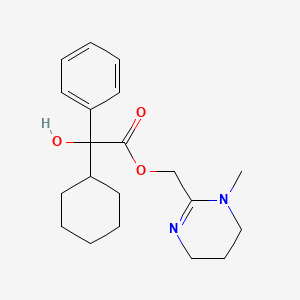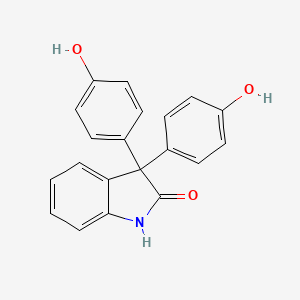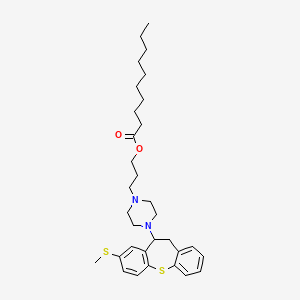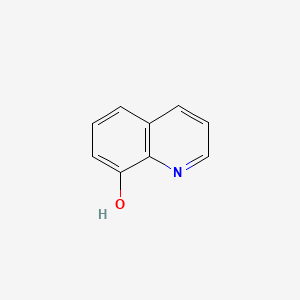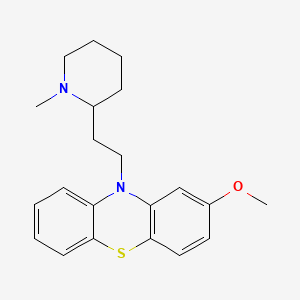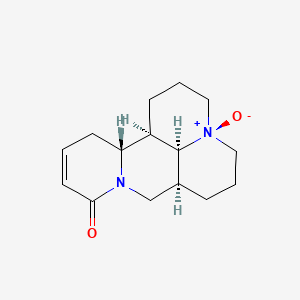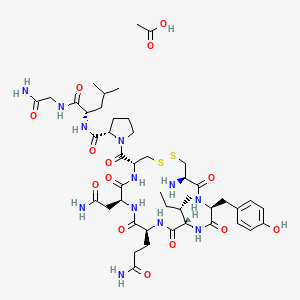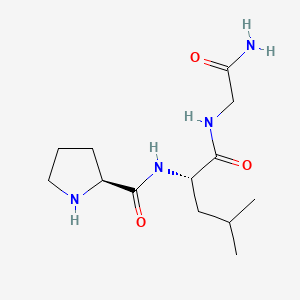
Nepodin
Vue d'ensemble
Description
Nepodin, also known as Musizin, is a quinone oxidoreductase (PfNDH2) inhibitor isolated from Rumex crispus . It stimulates the translocation of GLUT4 to the plasma membrane by activating AMPK . It has antidiabetic and antimalarial activities . It is found in the roots of Rumex japonicus Houtt. (Polygonaceae) and inhibits osteoclast differentiation .
Synthesis Analysis
This compound is extracted from the roots of Rumex japonicus and R. obtusifolius . The extraction process involves cutting a fresh main root at a length of approximately 5 cm, starting at a position 3 cm below the root head. Each root sample is then extracted with ethanol at 5 times the sample weight for 12 hours at room temperature .Molecular Structure Analysis
The molecular weight of this compound is 216.23, and its formula is C13H12O3 . Its structure includes a phenol and polyphenol classification .Physical And Chemical Properties Analysis
This compound appears as light yellow crystals . It is soluble in methanol, ethanol, and ethyl acetate, but insoluble in water .Applications De Recherche Scientifique
Inhibition de la Différenciation des Ostéoclastes
Nepodin, trouvé dans les racines de Rumex japonicus Houtt. (Polygonaceae), a été rapporté pour inhiber la différenciation des ostéoclastes . Cette propriété pourrait être bénéfique dans le traitement de maladies telles que l'ostéoporose, qui sont caractérisées par une activité excessive des ostéoclastes et une résorption osseuse .
Effet Antidiabétique
This compound présente également un effet antidiabétique . Cela suggère qu'il pourrait être utilisé dans la prise en charge du diabète, une maladie chronique caractérisée par des niveaux élevés de sucre dans le sang.
Ingrédient Potentiel dans les Aliments Fonctionnels
Compte tenu de ses effets bénéfiques sur la santé osseuse et la régulation de la glycémie, this compound est proposé comme ingrédient de nouveaux aliments fonctionnels . Ces aliments pourraient être conçus pour réduire le risque de réduction de la locomotion résultant de maladies telles que l'ostéoporose .
Candidat Médicament pour la Gestion des Maladies
En plus de son utilisation potentielle dans les aliments fonctionnels, this compound pourrait également être considéré comme un candidat médicament pour réduire le risque de maladies telles que l'ostéoporose et le diabète . Cela pourrait ouvrir de nouvelles voies dans l'industrie pharmaceutique pour le développement de médicaments avec moins d'effets secondaires et une meilleure efficacité.
Source de Matière Première pour l'Extraction de this compound
Rumex japonicus et R. obtusifolius ont été identifiés comme des sources potentielles de this compound brut pour l'extraction . Cela pourrait faciliter la production à grande échelle de this compound pour diverses applications.
Activités Anti-inflammatoires
Des métabolites secondaires tels que this compound ont été rapportés pour leurs activités anti-inflammatoires . Cela suggère que this compound pourrait être utilisé dans le traitement des maladies inflammatoires.
Mécanisme D'action
Nepodin is a naturally occurring compound found in the roots of Rumex japonicus Houtt. (Polygonaceae) and has been recognized for its potential therapeutic effects . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the quinone oxidoreductase (PfNDH2) and cyclooxygenase (COX) . It also interacts with AMP-activated protein kinase (AMPK) and GLUT4 , a glucose transporter . These targets play crucial roles in various biological processes, including glucose metabolism, inflammation, and osteoclast differentiation .
Mode of Action
This compound inhibits the activity of PfNDH2 and COX, thereby exerting its anti-inflammatory effects . It also stimulates the translocation of GLUT4 to the plasma membrane by activating AMPK . This interaction results in increased glucose uptake in cells, contributing to its antidiabetic effect .
Biochemical Pathways
The activation of AMPK by this compound leads to the phosphorylation of AMPK . This event triggers the translocation of GLUT4 to the plasma membrane, enhancing glucose uptake in cells . The inhibition of COX by this compound can lead to reduced inflammation, given the role of COX in producing pro-inflammatory prostaglandins .
Pharmacokinetics
Its oral administration has been shown to improve glucose tolerance in animal models, suggesting its bioavailability .
Result of Action
This compound’s interaction with its targets leads to several molecular and cellular effects. It inhibits osteoclast differentiation, potentially reducing the risk of diseases such as osteoporosis . Its antidiabetic effect is manifested through improved glucose tolerance and decreased plasma insulin concentration in animal models . Furthermore, it exhibits antimalarial activity by inhibiting PfNDH2 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the extraction efficiency of this compound can vary depending on the species of Rumex used . Additionally, the genetic characteristics of the plant source and potential genetic pollution could impact the quality and quantity of this compound extracted .
Orientations Futures
While specific future directions for Nepodin research are not mentioned in the retrieved sources, one study suggests that this compound could be used as an ingredient in new functional foods or as a drug candidate for reducing the risk of diseases such as osteoporosis . Another study highlights the potential of this compound in combating biofilm-associated infections .
Propriétés
IUPAC Name |
1-(1,8-dihydroxy-3-methylnaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-7-6-9-4-3-5-10(15)12(9)13(16)11(7)8(2)14/h3-6,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLHPCALHMPJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)O)C(=C1C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191280 | |
| Record name | Ethanone, 1-(1,8-dihydroxy-3-methyl-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3785-24-8 | |
| Record name | Nepodin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3785-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nepodin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Musizin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(1,8-dihydroxy-3-methyl-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MUSIZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XST9SRR6X4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



